molecular formula C20H16FN5O2 B2474168 9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898410-28-1

9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2474168
CAS RN: 898410-28-1
M. Wt: 377.379
InChI Key: AUDXTZKBJAADFI-UHFFFAOYSA-N
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Description

9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. The adenosine A2A receptor is a G protein-coupled receptor that is widely distributed in the central nervous system, cardiovascular system, and immune system. SCH 58261 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Scientific Research Applications

Synthesis and Structural Analysis

Research in purine chemistry has led to the development of various methodologies for the synthesis of purine derivatives, offering insights into their potential applications. For example, the study on the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from different precursors illustrates the versatility of purine chemistry in producing compounds that could have implications in medicinal chemistry and drug development (J. Kelley & Ed W. McLean, 1986). This study and others like it highlight the significance of synthetic strategies in accessing a variety of purine structures which can be pivotal in pharmaceutical research.

Potential Biological Activities

Although specific studies on "9-(2-fluorophenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide" are not available, the exploration of similar purine derivatives in biological contexts suggests a wide range of potential applications. Purine derivatives have been synthesized and characterized with objectives that often include finding compounds with superior biological activities, such as antiviral, anticancer, or enzyme inhibitory effects. For instance, the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from purine analogs indicate potential applications in materials science, highlighting the diverse utility of purine derivatives beyond just pharmaceuticals (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).

properties

IUPAC Name

9-(2-fluorophenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c21-13-8-4-5-9-14(13)26-19-17(25-20(26)28)16(18(22)27)23-15(24-19)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,22,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDXTZKBJAADFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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